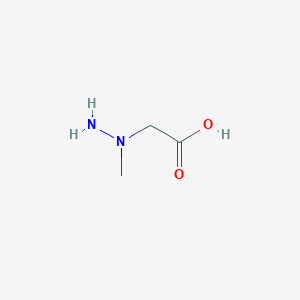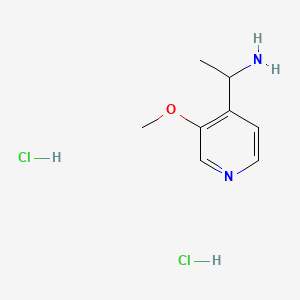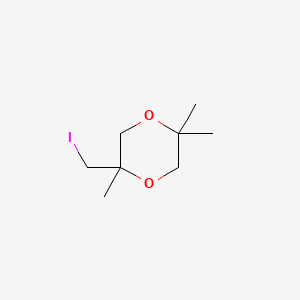
2-(Iodomethyl)-2,5,5-trimethyl-1,4-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Iodomethyl)-2,5,5-trimethyl-1,4-dioxane is an organic compound characterized by its unique structure, which includes an iodomethyl group attached to a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Iodomethyl)-2,5,5-trimethyl-1,4-dioxane typically involves the reaction of 2,5,5-trimethyl-1,4-dioxane with iodomethane in the presence of a base. The reaction conditions often include the use of a solvent such as dichloromethane and a base like potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(Iodomethyl)-2,5,5-trimethyl-1,4-dioxane can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like sodium azide or thiourea, typically in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are commonly used.
Major Products Formed
Substitution: Products include azido derivatives or thiol-substituted compounds.
Oxidation: Products include alcohols or ketones, depending on the specific oxidizing agent and conditions used.
Scientific Research Applications
2-(Iodomethyl)-2,5,5-trimethyl-1,4-dioxane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of bioactive molecules.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Iodomethyl)-2,5,5-trimethyl-1,4-dioxane in chemical reactions typically involves the formation of a reactive intermediate, such as a carbocation or a radical, which then undergoes further transformations. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile or electrophile involved .
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)-2,5,5-trimethyl-1,4-dioxane
- 2-(Chloromethyl)-2,5,5-trimethyl-1,4-dioxane
Uniqueness
2-(Iodomethyl)-2,5,5-trimethyl-1,4-dioxane is unique due to the presence of the iodomethyl group, which is a good leaving group and can facilitate various substitution reactions more readily compared to its bromo- and chloro- counterparts .
Properties
Molecular Formula |
C8H15IO2 |
|---|---|
Molecular Weight |
270.11 g/mol |
IUPAC Name |
2-(iodomethyl)-2,5,5-trimethyl-1,4-dioxane |
InChI |
InChI=1S/C8H15IO2/c1-7(2)5-11-8(3,4-9)6-10-7/h4-6H2,1-3H3 |
InChI Key |
BFRPGSSTPVARJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(CO1)(C)CI)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl3-oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate](/img/structure/B13464615.png)
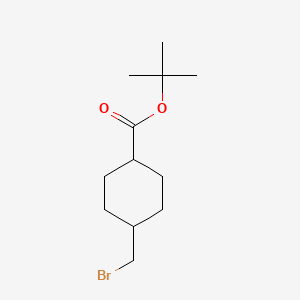
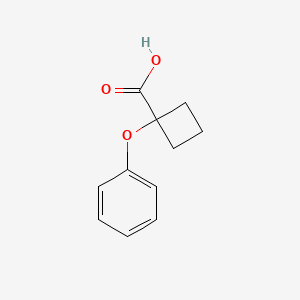
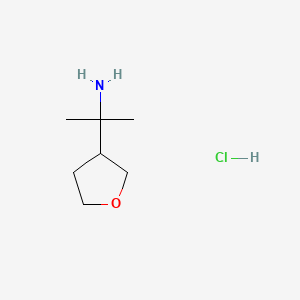
amine hydrochloride](/img/structure/B13464628.png)
![3-{[2-(Morpholin-4-yl)ethyl]amino}-1,2-dihydropyrazin-2-onehydrochloride](/img/structure/B13464631.png)

![6-(Aminomethyl)-[1,1'-biphenyl]-3-carboxylic acid hydrochloride](/img/structure/B13464638.png)
aminehydrochloride](/img/structure/B13464642.png)
![Methyl[(2,4,6-trichlorophenyl)methyl]amine hydrochloride](/img/structure/B13464668.png)

